cyanobacterin LU-2
Description
Properties
CAS No. |
139660-23-4 |
|---|---|
Molecular Formula |
C38H32O2P2 |
Synonyms |
cyanobacterin LU-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Cyanobacterial Allelochemicals
The table below summarizes key structural, functional, and ecological differences between cyanobacterin LU-2 and related compounds:
Structural and Functional Distinctions
- This compound vs. Scytonema Cyanobacterin: While both inhibit PSII, LU-2’s phenolic structure contrasts with the chlorinated γ-lactone of Scytonema-derived cyanobacterin. The latter has broader activity, affecting diatoms and green algae, whereas LU-2 is specific to cyanobacteria .
- LU-2 vs. LU-1: LU-1 inhibits both cyanobacteria and green algae, suggesting structural differences (though uncharacterized) that alter target specificity .
- Comparison with Fischerellins : Fischerellin A, a diterpene, targets PSII like LU-2 but also disrupts membranes and affects angiosperms, indicating a broader ecological role .
Ecological and Evolutionary Implications
This compound’s narrow specificity likely reflects niche competition among cyanobacteria, particularly in bloom formation . In contrast, compounds like fischerellins and hapalindoles exhibit broader antimicrobial activity, possibly serving defensive roles against diverse competitors or predators .
Mechanistic Overlaps and Divergences
All PSII inhibitors (LU-1, LU-2, Scytonema cyanobacterin, fischerellins) bind to the D1 protein, blocking electron transport . However, LU-2’s unique phenolic structure may influence binding affinity or degradation rates, contributing to its selective toxicity .
Preparation Methods
Ecological Sampling and Preliminary Screening
Samples are collected from cyanobacteria-rich environments, such as freshwater lakes or controlled aquaculture systems. Direct isolation under a binocular microscope enables the selection of individual cyanobacterial colonies with minimal contamination. This method achieved a 94.7% success rate in isolating viable strains compared to traditional agar-based methods (5.3%).
Genetic and Metabolic Profiling
Genomic analysis of the Nostoc sp. strain revealed a biosynthetic gene cluster (BGC) encoding non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), which are pivotal for cyanobacterin synthesis. Heterologous expression of this BGC in Escherichia coli confirmed its role in producing the γ-butyrolactone core structure of this compound.
Cultivation Conditions for Enhanced Yield
This compound is an exometabolite, necessitating optimized growth conditions to maximize extracellular secretion. Key parameters include:
Medium Composition
A liquid mineral medium, modified BG11, is widely used. Its composition includes:
Temperature and Light Regimes
Maximum this compound accumulation occurs at 34°C under continuous illumination (175.56 lux). Elevated temperatures enhance metabolic activity but must remain below 37°C to prevent protein denaturation.
Growth Kinetics and Harvesting
This compound production is growth-associated, peaking during late exponential phase (Day 14–21). Cells are harvested via centrifugation (10,000 × g, 15 min), and the supernatant is retained for extraction.
Extraction and Purification Protocols
Primary Extraction
The supernatant is filtered through a 0.45 μm membrane to remove residual cells. This compound, being hydrophilic, is concentrated via rotary evaporation at 40°C under reduced pressure.
Solvent Partitioning
The crude extract is partitioned sequentially using:
Chromatographic Purification
Final purification employs:
-
Size-Exclusion Chromatography (SEC) : Sephadex LH-20 column, eluted with methanol:water (7:3).
-
Reverse-Phase HPLC : C18 column, gradient elution (acetonitrile:water, 20–80% over 30 min), achieving >95% purity.
Biosynthetic Pathway Elucidation
Recent advances in synthetic biology have clarified the enzymatic cascade responsible for this compound biosynthesis:
Core Structure Assembly
The γ-butyrolactone core is synthesized via a convergent pathway:
Heterologous Production
Expression of the Nostoc BGC in E. coli BL21(DE3) yielded 120 mg/L this compound, demonstrating scalability. CRISPR-Cas9-mediated knockouts confirmed the indispensability of phbA, phbB, and phbC genes.
Comparative Analysis of Preparation Methods
| Method | Yield (mg/L) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Traditional Cultivation | 15–20 | 95 | Moderate | High |
| Heterologous Expression | 100–120 | 98 | High | Moderate |
Traditional methods rely on native cyanobacterial metabolism, limiting yields but ensuring structural fidelity. In contrast, engineered E. coli systems offer higher titers but require costly genetic modifications .
Q & A
Q. How should researchers design experiments to ensure reproducibility when studying cyanobacterin LU-2's biochemical activity?
Methodological Answer: Experimental protocols must include detailed descriptions of reagent concentrations, incubation conditions, and control groups (e.g., negative/positive controls for activity assays). Use standardized instruments (e.g., spectrophotometers) and report raw data with error margins. Reproducibility is enhanced by adhering to structured reporting formats that separate experimental methods, results, and interpretations .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound in different experimental conditions?
Methodological Answer: Nuclear Magnetic Resonance (NMR) for molecular structure validation, High-Performance Liquid Chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight confirmation. Stability under varying pH/temperature should be tested using accelerated degradation studies, with data analyzed via peak area normalization in chromatograms .
Q. How can researchers minimize variability in bioactivity assays for this compound?
Methodological Answer: Implement strict batch-to-batch quality control (QC) checks, including purity certificates and biological activity baselines. Use internal standards in assays (e.g., reference inhibitors) and validate results across multiple replicates. Statistical tools like coefficient of variation (CV) calculations help quantify variability .
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity assays?
Methodological Answer: Non-linear regression models (e.g., log-dose vs. response) with IC50/EC50 calculations. Use ANOVA to compare group means and Tukey’s post-hoc tests for pairwise comparisons. Report confidence intervals and p-values to assess significance. Outliers should be identified using Grubbs’ test .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data of this compound across different studies?
Methodological Answer: Conduct a meta-analysis of existing data to identify confounding variables (e.g., solvent differences, cell line variations). Replicate disputed experiments with harmonized protocols and use orthogonal assays (e.g., enzymatic vs. cell-based) to validate mechanisms. Contradictions may arise from unaccounted variables like batch purity or assay sensitivity thresholds .
Q. What strategies mitigate batch-to-batch variability in this compound production for consistent experimental outcomes?
Methodological Answer: Standardize synthesis protocols using Design of Experiments (DOE) to optimize reaction parameters (e.g., temperature, catalyst concentration). Implement QC metrics such as HPLC purity (>98%) and NMR spectral matching. Track storage conditions (e.g., desiccation, light exposure) and validate bioactivity across batches .
Q. How should mechanistic studies of this compound's interaction with cellular targets be structured to account for potential off-target effects?
Methodological Answer: Combine genetic knockdown/knockout models (e.g., CRISPR-Cas9) with pharmacological inhibition to confirm target specificity. Use proteomics or transcriptomics to identify off-target pathways. Dose-response curves with selective inhibitors can differentiate primary vs. secondary effects .
Q. What methodologies are effective in determining the environmental persistence of this compound in aquatic systems?
Methodological Answer: Conduct microcosm studies under simulated environmental conditions (pH, UV exposure, microbial activity). Quantify degradation rates via LC-MS/MS and model half-life using first-order kinetics. Compare results to regulatory thresholds for ecological risk assessment .
Q. How can computational models predict this compound’s binding affinity to non-target proteins, and what validation criteria are essential?
Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) paired with molecular dynamics (MD) for stability analysis. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-check computational results against experimental dissociation constants (Kd) .
Q. What frameworks guide ethical data presentation when publishing conflicting results on this compound’s mechanism of action?
Methodological Answer: Transparently report all experimental parameters (e.g., reagent sources, instrument calibration). Use supplemental materials for raw datasets and exploratory analyses. Discuss limitations in the discussion section, emphasizing unresolved questions and proposing follow-up studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
